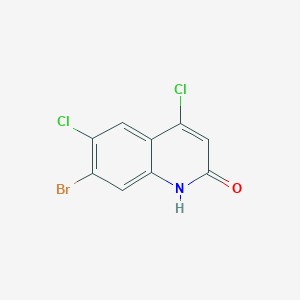

7-Bromo-4,6-dichloroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrCl2NO |

|---|---|

Molecular Weight |

292.94 g/mol |

IUPAC Name |

7-bromo-4,6-dichloro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H4BrCl2NO/c10-5-2-8-4(1-7(5)12)6(11)3-9(14)13-8/h1-3H,(H,13,14) |

InChI Key |

SEBFANWSPVYPJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)NC(=O)C=C2Cl |

Origin of Product |

United States |

Biological Activities and Mechanistic Investigations of Quinolinone Derivatives in Vitro Studies

Anticancer Activities of Quinolinone-Based Compounds

Quinoline (B57606) derivatives have demonstrated notable potential as anticancer agents by inhibiting cell proliferation through various mechanisms such as inducing cell cycle arrest, apoptosis, and disrupting angiogenesis. ekb.egnih.gov The addition of halogen atoms, like bromine and chlorine, can enhance the antiproliferative activity of these compounds. us.edu.pl

Inhibition of Cellular Processes (e.g., cell proliferation, apoptosis, angiogenesis)

The anticancer effects of quinolinone derivatives are often linked to their ability to interfere with fundamental cellular processes required for tumor growth and survival.

Cell Proliferation and Apoptosis: Many quinoline derivatives exert their anticancer effects by inhibiting the uncontrolled proliferation of cancer cells and inducing programmed cell death (apoptosis). ekb.egnih.gov For instance, a series of novel 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and shown to induce apoptosis and damage DNA/RNA in cancer cells. nih.gov Similarly, certain brominated quinoline derivatives have been found to possess high cytotoxic effects and apoptotic potential. researchgate.net Studies on 6-bromo-quinazoline derivatives, which are isomeric to quinolines, showed they can induce apoptosis and are selective towards cancer cells over normal cells. nih.govnih.gov The mechanism of apoptosis induction can involve the activation of key executioner proteins like caspases. For example, a 4-bromo-4'-chloro pyrazoline analog of curcumin (B1669340) was shown to induce apoptosis in HeLa cells, with a significant increase in caspase-3 enzyme cleavage. nih.gov Furthermore, some derivatives cause cell cycle arrest in the S or G2/M phase, preventing cancer cells from completing their division process. us.edu.plnih.gov

Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. nih.govnih.gov The inhibition of this process is a key strategy in cancer therapy. While direct studies on 7-Bromo-4,6-dichloroquinolin-2(1H)-one are not prevalent, related compounds have shown promise. For example, a carbothioamide derivative containing a bromo-indole moiety, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, demonstrated significant anti-angiogenic activity in a rat aorta assay. nih.govnih.gov This compound inhibited blood vessel sprouting in a dose-dependent manner and also suppressed the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for angiogenesis. nih.govnih.gov

Target-Specific Mechanisms (e.g., mutant KRAS proteins inhibition)

While broad effects on cellular processes are important, identifying specific molecular targets can lead to more effective and less toxic therapies.

Inhibition of Topoisomerases: Some quinoline derivatives function by inhibiting topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. acs.org Cancer cells, which divide rapidly, are particularly sensitive to topoisomerase inhibitors. nih.gov Brominated 8-hydroxyquinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been identified as novel topoisomerase I inhibitors, suppressing the relaxation of supercoiled plasmid DNA. researchgate.net

Mutant KRAS Proteins Inhibition: The inhibition of specific oncogenic proteins like mutant KRAS is a major goal in cancer research. Currently, there is limited specific information in the public domain regarding the direct inhibition of mutant KRAS proteins by this compound or its close analogs. This remains an area for future investigation.

Interactions with Tyrosine Kinase Enzymes (e.g., BCR-ABL1)

Tyrosine kinases are a large family of enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and differentiation. ekb.eg Their aberrant activity is a hallmark of many cancers, making them a prime target for drug development. nih.gov

BCR-ABL1 Inhibition: The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). nih.gov While quinoline derivatives are known to inhibit various protein kinases, specific data on the interaction of this compound with BCR-ABL1 is not extensively documented. Research on other heterocyclic scaffolds, like purines, has led to the development of potent BCR-ABL1 inhibitors. nih.gov The general ability of the quinoline scaffold to serve as a basis for kinase inhibitors suggests that its halogenated derivatives could be explored for activity against BCR-ABL1 and other tyrosine kinases. ekb.egnih.gov

In Vitro Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of halogenated quinolinone derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. A lower IC₅₀ value indicates greater cytotoxicity.

Derivatives of quinoline and related heterocyclic structures containing bromo and chloro substitutions have demonstrated significant cytotoxicity across multiple cancer cell lines, including those from breast, colon, and cervical cancers. nih.govresearchgate.netnih.govnih.govnih.gov For example, 7-chloro-(4-thioalkylquinoline) derivatives displayed a range of cytotoxic activities, with some sulfonyl N-oxide derivatives showing high potency. nih.gov Similarly, 6-bromo-quinazoline-4(3H)-one derivatives were potent against MCF-7 (breast) and SW480 (colon) cancer cells, while showing less effect on normal MRC-5 cells, indicating a degree of selectivity. nih.govnih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Halogenated Quinoline and Quinazoline (B50416) Derivatives

| Compound Name/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6-Bromo-2-(propylthio)quinazolin-4(3H)-one (Compound 8a) | MCF-7 (Breast) | 15.85 ± 3.32 | nih.govnih.gov |

| 6-Bromo-2-(propylthio)quinazolin-4(3H)-one (Compound 8a) | SW480 (Colon) | 17.85 ± 0.92 | nih.govnih.gov |

| 6-Bromo-2-(propylthio)quinazolin-4(3H)-one (Compound 8a) | MRC-5 (Normal Lung) | 84.20 ± 1.72 | nih.govnih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain) | 6.7 µg/mL | researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical) | 9.3 µg/mL | researchgate.net |

| 4-Bromo-4'-chloro pyrazoline curcumin analog | HeLa (Cervical) | 8.7 µg/mL | nih.gov |

| 7-Chloro-4-((2-(methylsulfonyl)ethyl)sulfonyl)quinoline N-oxide | K-562 (Leukemia) | 0.08 ± 0.01 | nih.gov |

| 7-Chloro-4-((2-(methylsulfonyl)ethyl)sulfonyl)quinoline N-oxide | CEM (Leukemia) | 0.12 ± 0.02 | nih.gov |

Antimicrobial and Antibiofilm Activities

In addition to their anticancer properties, quinolinone derivatives are investigated for their ability to combat microbial infections, which pose a significant global health threat due to rising antibiotic resistance. nih.gov

Antibacterial and Antifungal Potency

The quinolone scaffold is the basis for a major class of antibiotics. mdpi.com Research into new quinolinone derivatives aims to overcome existing resistance mechanisms.

Antibacterial and Antifungal Activity: Various synthesized 4-hydroxy-1H-quinolin-2-one derivatives have been screened for their antibacterial and antifungal activities. researchgate.netresearchgate.net Studies have shown that certain quinoline-2-one derivatives exhibit potent antibacterial action against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, one derivative demonstrated strong activity with a Minimum Inhibitory Concentration (MIC) of 0.75 μg/mL against MRSA. nih.gov The mechanism of action for quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.com

Antibiofilm Activity: Bacteria can form biofilms, which are communities of microorganisms encased in a protective matrix, making them highly resistant to conventional antibiotics. nih.govnih.gov Developing agents that can disrupt these biofilms is a critical area of research. Some quinoline-2-one derivatives have shown significant antibiofilm capabilities. In one study, a lead compound caused a 79% reduction in biofilm formation by an MRSA strain at a concentration below its MIC, a much stronger effect than the standard antibiotic vancomycin. nih.gov Other novel quinolone derivatives have also demonstrated the ability to inhibit biofilm formation effectively. nih.govnih.gov

Table 2: Antimicrobial Activity (MIC) of Selected Quinolinone Derivatives

| Compound Name/Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-2-one derivative (Compound 6c) | MRSA | 0.75 | nih.gov |

| Quinoline-2-one derivative (Compound 6c) | VRE | 0.75 | nih.gov |

| Quinoline-2-one derivative (Compound 6c) | MRSE | 2.50 | nih.gov |

| Quaternary quinolone derivative (Compound 4e) | E. coli | 0.25 | nih.gov |

Inhibition of Biofilm Formation

The ability of bacteria to form biofilms is a significant factor in their pathogenicity and resistance to antimicrobial agents. Quinolone derivatives have emerged as promising candidates for the inhibition of biofilm formation.

Research has shown that certain quinolone derivatives can interfere with the quorum sensing (QS) systems of bacteria, which are crucial for biofilm development. For instance, long-chain amide derivatives of 2-amino-4-quinolone have demonstrated significant biofilm inhibition activity against Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov Compounds with a 12-carbon alkyl chain were particularly effective in inhibiting biofilm formation in P. aeruginosa. nih.gov The mechanism of action is thought to be related to the inhibition of proteins involved in the QS signaling pathway. nih.gov

Similarly, newly synthesized 4-quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs). nih.gov These compounds were found to decrease the production of exopolysaccharides, a major component of the biofilm matrix, and reduce cell surface hydrophobicity, which is important for bacterial adhesion. nih.gov The structural similarity of these quinazolinone derivatives to the quinolone inducers of the pqs system in P. aeruginosa suggests that they may act by perturbing QS signaling. nih.gov

Furthermore, halogenated quinolines (HQs) have been identified as potent agents for the eradication of biofilms formed by drug-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE). nih.gov Synthetic modifications at the 2-position of the HQ scaffold have been shown to significantly impact their antibacterial and biofilm eradication activities. nih.gov

Table 1: Biofilm Inhibition by Quinolinone Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Long-chain amide derivatives of 2-amino-4-quinolone | Pseudomonas aeruginosa, Staphylococcus aureus | Compounds with a 12-carbon alkyl chain showed the highest biofilm inhibition activity in P. aeruginosa. | nih.gov |

| 4-Quinazolinone derivatives | Pseudomonas aeruginosa | Inhibited biofilm formation at sub-MICs by decreasing exopolysaccharide production and cell surface hydrophobicity. | nih.gov |

| Halogenated quinolines (HQs) | MRSA, MRSE, VRE | Demonstrated potent antibacterial and biofilm eradication activities against drug-resistant Gram-positive pathogens. | nih.gov |

Interactions with Microbial Enzymes (e.g., dihydropteroate (B1496061) synthase, urease)

The antimicrobial activity of many compounds stems from their ability to inhibit essential microbial enzymes. While specific data on this compound is unavailable, the quinolone scaffold is known to interact with various microbial enzymes.

Dihydropteroate Synthase (DHPS) Inhibition: DHPS is a key enzyme in the bacterial folate biosynthesis pathway and is the target of sulfonamide antibiotics. nih.govwikipedia.org This pathway is absent in humans, making it an attractive target for selective antibacterial agents. patsnap.com Inhibitors of DHPS prevent the synthesis of folic acid, which is essential for the production of nucleic acids and subsequent cell division. wikipedia.orgpatsnap.com While sulfonamides compete with the natural substrate, p-aminobenzoic acid (pABA), there is growing interest in developing inhibitors that target the pterin (B48896) binding site of DHPS to overcome sulfonamide resistance. nih.govresearchgate.net Although direct inhibition of DHPS by quinolinones is not extensively reported, the development of novel inhibitors targeting this enzyme remains an active area of research.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor for several human pathogens. nih.gov Quinones are known to be effective inhibitors of urease. nih.gov A study on the inhibition of urease by hydroquinones, the reduced form of quinones, revealed that these compounds can covalently bind to a key cysteine residue on a mobile flap of the enzyme, leading to irreversible inactivation. nih.govresearchgate.net Given the structural relationship between quinones and quinolinones, it is plausible that quinolinone derivatives could also exhibit urease inhibitory activity.

Antiviral Activities of Quinoline and Quinolinone Analogs

The quinoline and quinolinone scaffolds have been a fertile ground for the discovery of compounds with significant antiviral properties.

A range of quinoline analogues have demonstrated broad-spectrum anti-coronavirus activity in vitro, including against SARS-CoV-1 and SARS-CoV-2. nih.gov Chloroquine and hydroxychloroquine, well-known antimalarial quinolines, were found to be potent inhibitors of coronavirus replication, with one proposed mechanism being the interference with viral entry at a post-attachment stage. nih.gov Other quinoline derivatives have also shown antiviral effects, though sometimes associated with cytotoxicity. nih.gov

The antiviral potential of quinolones extends beyond coronaviruses. Certain fluoroquinolones have shown efficacy against vaccinia virus and papovaviruses. researchgate.net Structural modifications to the quinolone core can shift the biological activity from antibacterial to antiviral. For example, the introduction of an aryl group at the piperazine (B1678402) moiety of a fluoroquinolone has been shown to confer specific anti-HIV activity. researchgate.net Furthermore, a 4-quinoline carboxylic acid analogue was identified as a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis, leading to the inhibition of viral replication for viruses like VSV and influenza. acs.org More recently, quinoline-containing compounds have been designed as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a key enzyme in the viral life cycle. nih.gov

Other Significant Biological Activities

Quinoline and quinolinone derivatives have attracted considerable attention for their anti-inflammatory potential. nih.govresearchgate.net These compounds can target various mediators of inflammation. nih.gov

Some quinoline derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov For example, a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, demonstrated significant anti-inflammatory effects in a xylene-induced ear edema model in mice, with molecular docking studies suggesting strong inhibition of the COX-2 enzyme. nih.gov Other quinoline-based molecules have also been reported to possess anti-inflammatory properties comparable to standard drugs like diclofenac (B195802) sodium. rsc.org The anti-inflammatory effects of some quinoline derivatives are also attributed to the reduction of nitric oxide generation and the inhibition of nuclear factor-kappa B (NF-ĸB) DNA binding. nih.gov

The quinoline nucleus is a cornerstone in the development of antimalarial drugs, with quinine (B1679958) being one of the oldest and most well-known examples. nih.govwikipedia.org The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new and effective antimalarial agents, and quinoline derivatives continue to be a major focus of this research. nih.govmdpi.com

Numerous synthetic quinoline derivatives have been evaluated for their in vitro antimalarial activity against P. falciparum. nih.gov Many of these compounds have shown moderate to high activity, with some exhibiting IC₅₀ values lower than the standard drug chloroquine. nih.gov The hybridization of the quinoline scaffold with other heterocyclic systems, such as pyrazolopyridine, has also yielded promising antimalarial candidates. nih.gov The presence of a chlorine atom at the 7-position of the quinoline ring, as seen in chloroquine, is often considered crucial for optimal antimalarial activity. youtube.com

Structure Activity Relationship Sar Studies of Halogenated Quinolin 2 1h Ones

Impact of Bromine and Chlorine Substituents on Biological Activity

The introduction of bromine and chlorine atoms into the quinolin-2(1H)-one structure is a key strategy for modulating biological activity. These halogens, being electron-withdrawing groups, significantly alter the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

In the context of anticancer research, brominated quinolines have shown significant antiproliferative effects. nih.gov Specifically, compounds featuring bromine atoms at key positions on the quinoline (B57606) ring demonstrated potent inhibition of various cancer cell lines, including C6 (rat glioma), HeLa (human cervical cancer), and HT29 (human colon cancer). nih.gov This underscores the positive contribution of bromine substitution to the cytotoxic potential of the quinolinone scaffold. The chemical reactivity of halogens also plays a role; bromine can be more reactive than chlorine in certain reactions like electrophilic aromatic substitution, which is a common pathway for synthesizing such derivatives. researchgate.netnih.gov This difference in reactivity can influence the ease of synthesis and the types of derivatives that can be generated. researchgate.netnih.gov Moreover, the higher reactivity of bromine may lead to stronger interactions at the target site. Studies comparing chlorination and bromination have noted that while chlorine is highly reactive, bromine often exhibits greater selectivity, which can be advantageous in designing drugs that target specific biological molecules with high precision. libretexts.org

Influence of Substitution Patterns and Positions on Pharmacological Profiles

The specific placement of halogen substituents on the quinolin-2(1H)-one ring is as crucial as their presence. The pharmacological profile of a compound can be dramatically altered by changing the position of a chlorine or bromine atom, leading to variations in potency and selectivity against different biological targets.

A study on highly brominated quinolines provided clear evidence of this positional influence on anticancer activity. nih.gov Derivatives with bromine atoms at the C-5 and C-7 positions showed significant inhibitory effects on cancer cell proliferation. nih.gov In contrast, compounds with substitutions at the C-3, C-6, and C-8 positions were found to be inactive in the same assays, highlighting the critical importance of the C-5/C-7 substitution pattern for this particular activity. nih.gov The same study also revealed a synergistic effect in a 6,8-dibromo-5-nitroquinoline derivative, which displayed remarkable inhibitory activity, indicating that the interplay between different substituents and their positions is key to enhancing potency. nih.gov

Further evidence comes from studies on 7-chloro-quinolin-2(1H)-one analogues. A series of 7-chloro-4-(substituted-amino)-3-nitroquinolin-2(1H)-ones were evaluated for their effects on the N-methyl-D-aspartate (NMDA) receptor and associated neurotoxicity. korea.ac.kr The results showed that with the 7-chloro-3-nitro pattern fixed, variations at the C-4 position led to different pharmacological outcomes. For instance, the 4-(benzylamino) derivative showed the most potent neurotoxicity, while the 4-(2-carbethoxyethanamino) analogue exhibited favorable NMDA receptor binding activity, demonstrating how substitutions at C-4 modulate the pharmacological profile of a 7-chloroquinolin-2(1H)-one core. korea.ac.kr

The following table summarizes the antiproliferative activity of several brominated quinoline derivatives against different cancer cell lines, illustrating the impact of substitution patterns.

| Compound | Substituents | HeLa IC₅₀ (µM) | HT29 IC₅₀ (µM) | C6 IC₅₀ (µM) |

|---|---|---|---|---|

| 7 | 3,5,6,7-Tetrabromo-8-methoxy | 27.9 | 29.2 | 32.8 |

| 11 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxy | 27.5 | 28.4 | 31.7 |

| 17 | 6,8-Dibromo-5-nitro | 24.1 | 26.2 | 50.0 |

| 4 | 3,6,8-Tribromo | Inactive | Inactive | Inactive |

Table 1. Antiproliferative activities (IC₅₀) of brominated quinoline derivatives, highlighting the importance of the substitution pattern for anticancer effects. Data sourced from Ökten et al., 2025. nih.gov

Correlation between Molecular Descriptors and Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the physicochemical properties of a molecule, known as molecular descriptors, correlate with its biological potency. For halogenated quinolin-2(1H)-ones, descriptors such as lipophilicity, electronic properties, and steric factors have been shown to be predictive of their activity.

A 2D/3D-QSAR study on quinolinone-based compounds designed as antituberculosis agents revealed that van der Waals volume, electron density, and electronegativity were pivotal descriptors for biological activity. nih.gov The model indicated that the increased activity of chloro- and bromo-substituted derivatives was linked to an increase in molecular volume and a decrease in electronegativity. nih.gov This provides a quantitative basis for the qualitative observation that these halogens enhance potency.

Lipophilicity, often expressed as ClogP, is another critical descriptor. An investigation into halogenated quinolines with polar groups at the C-2 position found a clear link between their ClogP values and their antibacterial and biofilm-eradication activities. nih.gov One potent compound against Staphylococcus epidermidis had a ClogP of 3.44, suggesting an optimal lipophilicity range for this activity. nih.gov Similarly, studies on ring-substituted 4-hydroxy-1H-quinolin-2-ones have analyzed the relationship between lipophilicity, determined via RP-HPLC, and antifungal activity, further establishing this correlation. nih.gov

Molecular docking studies provide another set of descriptors. In an evaluation of substituted quinolin-2-one derivatives as potential anti-lung cancer agents, the MolDock score, which estimates the binding affinity between a ligand and a target protein, was used. nih.gov A strong correlation was found between a favorable (more negative) MolDock score and the experimentally determined in vitro anticancer activity against the Hop-62 human lung cancer cell line. nih.gov

| Compound | Key Descriptors/Features | Biological Activity | Finding Source |

|---|---|---|---|

| Quinolinone-thiosemicarbazones | Increased molecular volume, reduced electronegativity | Increased anti-TB activity | nih.gov |

| Halogenated Quinolines (HQs) | ClogP (lipophilicity) | Antibacterial/biofilm eradication | nih.gov |

| Substituted Quinolin-2-ones | MolDock Score (binding affinity) | Anti-lung cancer activity | nih.gov |

Table 2. Correlation of key molecular descriptors with the biological potency of quinolinone derivatives.

Role of Scaffold Derivatization in Modulating Biological Response

The quinolin-2(1H)-one core is a privileged scaffold, meaning it can be systematically modified or derivatized at various positions to generate a library of compounds with diverse and tunable biological responses. researchgate.net Halogenated quinolin-2(1H)-ones often serve as key intermediates for such derivatization, where the halogen atom not only contributes to the activity of the parent molecule but also provides a reactive handle for further chemical modifications.

A clear example of this strategy is the development of Hsp90 inhibitors based on a 6-bromo-quinolin-2-one scaffold known as 6BrCaQ. nih.gov In this work, the core scaffold was derivatized by introducing various heteroaryl groups at the C-3 position. This derivatization led to a new series of analogues with promising antiproliferative activity against prostate and breast cancer cell lines, demonstrating how modifying the core structure can yield compounds with a specific and potent biological function. nih.gov

Another approach involves adding other functional groups to a halogenated quinoline ring to enhance a desired activity. For instance, the introduction of a nitro group at the C-5 position of a 6,8-dibromoquinoline (B11842131) scaffold resulted in a compound with significantly amplified antiproliferative effects against several cancer cell lines. nih.gov This highlights how combining halogenation with other substitutions can create a synergistic effect, leading to a more potent biological response.

The synthesis of a wide array of substituted quinolin-2-one derivatives for evaluation as anti-lung cancer agents further illustrates the power of scaffold derivatization. nih.gov Starting from a common quinolin-2-one intermediate, various chemical moieties were introduced, leading to a range of compounds with different MolDock scores and in vitro activities. nih.gov This systematic derivatization is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties to optimize its therapeutic potential. The versatility of the quinolin-2(1H)-one scaffold makes it an enduring platform for the discovery of new drugs. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

No studies reporting the molecular docking of 7-Bromo-4,6-dichloroquinolin-2(1H)-one with any protein targets were identified. Such studies would be valuable in predicting its potential biological activities by simulating its binding pose and affinity within the active site of enzymes or receptors.

Information on the prediction of hydrogen bonds, hydrophobic interactions, or other binding modes for this compound is currently unavailable in published literature.

There is no data on the calculated binding affinities (e.g., in kcal/mol) or predicted inhibitory constants (Ki) for this compound against any biological targets.

Density Functional Theory (DFT) Applications

No DFT studies were found for this compound. DFT calculations are crucial for understanding the fundamental electronic properties of a molecule.

There are no available data on the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap, for this compound. These parameters are essential for assessing its kinetic stability and chemical reactivity.

No Molecular Electrostatic Potential (MEP) maps for this compound have been published. An MEP analysis would identify the electron-rich and electron-poor regions of the molecule, providing insights into its electrophilic and nucleophilic sites.

There is no literature available on the Natural Bonding Orbital (NBO) or Non-Linear Optics (NLO) properties of this compound. NBO analysis would provide information on intramolecular charge transfer and hyperconjugative interactions, while NLO studies would assess its potential for applications in optical materials.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While direct QSAR studies on this compound are not extensively available in the public domain, the principles of QSAR modeling have been widely applied to the broader class of quinoline (B57606) and quinolinone derivatives to predict their biological activities and guide the design of new, more potent analogues. researchgate.netasianpubs.org

The development of predictive QSAR models for quinolinone derivatives involves a systematic process that includes dataset selection, calculation of molecular descriptors, model generation using statistical methods, and rigorous validation. nih.govijprajournal.com This approach has been successfully employed to predict various biological activities, including antituberculosis and anticancer effects. nih.govmdpi.com

A crucial first step is the compilation of a dataset of quinolinone compounds with experimentally determined biological activities, often expressed as IC₅₀ (half-maximal inhibitory concentration) or a similar metric. scienceopen.com These values are typically converted to a logarithmic scale (e.g., pIC₅₀) for QSAR analysis. scienceopen.com The dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model development. asianpubs.org

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields) descriptors. nih.gov Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then used to generate the QSAR model by correlating these descriptors with the biological activity. researchgate.netnih.gov

The reliability and predictive ability of the developed QSAR models are assessed through various validation metrics. nih.gov For instance, in a study on novel quinolinone-based thiosemicarbazones with antituberculosis activity, a QSAR model was developed with a high correlation coefficient (R² = 0.83), indicating a good fit between the predicted and observed activities. nih.gov The model was further validated using leave-one-out cross-validation (Q²), which assesses the model's internal predictivity. nih.gov Similarly, 3D-QSAR studies on quinoline derivatives as anticancer agents have yielded models with strong predictive capabilities, as indicated by high R² and Q² values. mdpi.com

Table 1: Statistical Parameters for QSAR Models of Quinoline/Quinolinone Derivatives

| Compound Series | Biological Activity | QSAR Method | R² | Q² | Reference |

| Quinolinone-based thiosemicarbazones | Antituberculosis | 2D-QSAR | 0.83 | > 0.5 | nih.gov |

| Quinoline derivatives | Anti-gastric cancer | 3D-QSAR (CoMFA) | 0.913 | 0.625 | mdpi.com |

| Cytotoxic quinolines | Anticancer (tubulin inhibition) | 3D-QSAR (Pharmacophore) | 0.865 | 0.718 | scienceopen.com |

| Quinoline derivatives | Antibreast cancer | 3D-QSAR (CoMSIA) | - | - | nih.gov |

| Quinazoline (B50416) derivatives | Anticancer (EGFR inhibition) | 2D-QSAR | 0.8732 | - | orientjchem.org |

This table is generated based on data from multiple sources and is for illustrative purposes.

A significant outcome of QSAR studies is the identification of key molecular features—structural, electronic, and physicochemical—that are critical for the biological activity of the compounds. nih.gov By analyzing the descriptors that contribute most significantly to the QSAR model, researchers can gain insights into the structure-activity relationship and rationally design new compounds with enhanced efficacy.

For quinolinone derivatives, several key features have been identified through various QSAR studies:

Halogen Substitution: The presence and nature of halogen substituents on the quinolinone ring have been shown to be crucial for biological activity. In a study on antituberculosis quinolinone-based thiosemicarbazones, it was found that the substitution with electron-withdrawing groups like chlorine (Cl) and bromine (Br) significantly increased the biological activity. nih.gov This suggests that the electronic properties and the size of the halogen atom at specific positions can modulate the compound's interaction with its biological target.

Steric and Electrostatic Fields: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around the molecule where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. mdpi.comnih.gov For instance, in a study on quinoline derivatives as anticancer agents, the CoMFA contour maps indicated that certain structural modifications could enhance their anti-gastric cancer properties. mdpi.com Another study on quinoline derivatives as antibreast cancer agents highlighted that electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields had a significant impact on their activity. nih.gov

Electronic Properties: Descriptors related to the electronic structure of the molecules, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and atomic net charges, often play a pivotal role in QSAR models. orientjchem.org For example, a QSAR study on quinazoline derivatives as anticancer agents revealed that the net charge of specific carbon and oxygen atoms, along with HOMO and LUMO energies, were the most important descriptors for predicting activity. orientjchem.org The study indicated that more positive atomic charges on certain atoms and a decreased LUMO energy correlated with increased anticancer activity. orientjchem.org

Hydrophobicity and Lipophilicity: The octanol-water partition coefficient (logP) is a common descriptor that quantifies the lipophilicity of a compound, which influences its ability to cross cell membranes. In some QSAR studies of quinolone derivatives as antibacterial agents, an increase in lipophilicity was found to have a negative influence on the activity, suggesting that an optimal balance of hydrophilic and hydrophobic properties is necessary. researchgate.net

Table 2: Key Molecular Features and Their Influence on the Biological Activity of Quinolinone Derivatives

| Molecular Feature | Influence on Biological Activity | Example from Literature | Reference |

| Electron-withdrawing substituents (Cl, Br) | Increased antituberculosis activity | Substitution with Cl and Br on the quinolinone ring enhanced activity. | nih.gov |

| Steric Fields | Favorable or unfavorable depending on position | CoMFA maps identified regions where steric bulk is beneficial for anti-gastric cancer activity. | mdpi.com |

| Electrostatic Fields | Significant impact on antibreast cancer activity | Electrostatic fields were found to be important contributors to the CoMSIA model. | nih.gov |

| Atomic Net Charges | Important predictor of anticancer activity | The net charges on specific atoms were key descriptors in a QSAR model for EGFR inhibitors. | orientjchem.org |

| LUMO Energy | Correlation with anticancer activity | Decreasing LUMO energy was associated with increased anticancer activity. | orientjchem.org |

| Lipophilicity (logP) | Can have a negative influence on antibacterial activity | An increase in the lipophilicity parameter (QlogP) had a negative impact on activity against S. aureus. | researchgate.net |

This table is generated based on data from multiple sources and is for illustrative purposes.

These findings from QSAR studies on related quinolinone scaffolds provide a valuable framework for understanding the potential structure-activity landscape of this compound and for guiding future efforts in the rational design and optimization of its analogues for various therapeutic applications.

Future Research Directions and Therapeutic Potential

Rational Design of Next-Generation Quinolinone-Based Compounds

A primary focus for future research is the rational design of new drugs centered on the 7-Bromo-4,6-dichloroquinolin-2(1H)-one framework. This strategy entails altering the main structure to boost effectiveness, selectivity, and pharmacokinetic characteristics. Structure-activity relationship (SAR) studies are essential to this effort, directing the precise placement of various functional groups on the quinolinone ring. For example, research indicates that adding different substituents at the N1 position and changing the halogen arrangement can greatly affect biological activity.

Future work will likely concentrate on developing large libraries of new quinolinone derivatives. By methodically changing the substituents on the aromatic ring and at the N1-position, scientists can adjust the compound's interaction with particular biological targets. The creation of N-alkylated and N-arylated versions of this compound, for instance, might result in substances with better performance against different cancer cell lines. The objective is to produce next-generation quinolinone-based medications with enhanced therapeutic qualities. manchester.ac.ukbenthamscience.comresearchgate.net

Exploration of Novel Biological Targets for Halogenated Quinolinones

While the anticancer and antimicrobial properties of halogenated quinolinones are well-established, their complete array of biological targets has yet to be fully investigated. researchgate.net Future studies should focus on identifying and confirming new molecular targets for compounds such as this compound. This can be accomplished by employing a mix of high-throughput screening, proteomics, and molecular docking studies.

Discovering new targets will not only broaden the potential therapeutic uses of these compounds but also offer more profound knowledge of their action mechanisms. For instance, examining the impact of these quinolinones on signaling pathways related to inflammation, neurodegeneration, or viral replication could unveil fresh therapeutic possibilities. The specific substitution pattern of this compound might provide selectivity for previously unknown binding sites on proteins, positioning it as a valuable asset in chemical biology and drug development. mdpi.comnih.gov

Development of Sustainable and Efficient Synthetic Strategies for Complex Quinolinone Architectures

The progress of drug discovery based on quinolinones also hinges on creating synthetic methods that are both efficient and friendly to the environment. nih.gov Conventional multi-step synthesis methods can be slow, expensive, and produce considerable chemical waste. researchgate.net Consequently, a major area for upcoming research is the creation of green and sustainable synthesis routes for intricate quinolinone structures.

Integration of Advanced Computational Methods in Drug Discovery Pipeline

The incorporation of sophisticated computational methods is poised to transform the drug discovery process for quinolinone-based compounds. drugtargetreview.com Computer-based techniques like molecular docking, virtual screening, and molecular dynamics simulations can speed up the finding and enhancement of lead compounds. nih.govbeilstein-journals.org These approaches enable scientists to forecast the binding strength and interaction mode of numerous virtual compounds with a particular biological target, thus prioritizing the most promising ones for synthesis and lab testing. beilstein-journals.org

For this compound and its variants, computational analyses can offer significant understanding of their structure-activity relationships. By developing predictive quantitative structure-activity relationship (QSAR) models, researchers can formulate new compounds with superior biological effects. acs.org Moreover, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can aid in the prompt recognition of candidates with good pharmacokinetic and safety characteristics, diminishing the chances of failures late in the drug development process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.